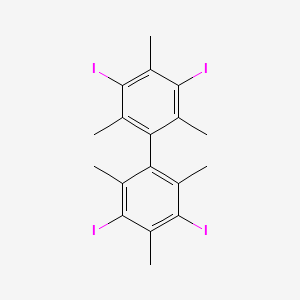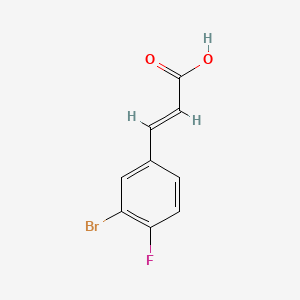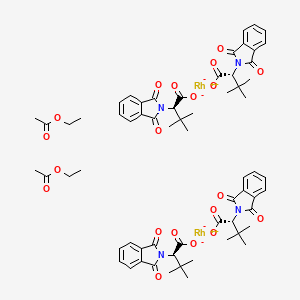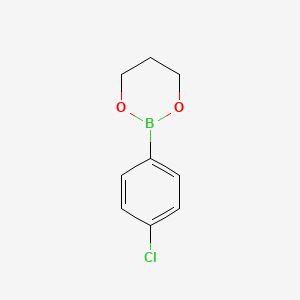
2-(4-Chlorophenyl)-1,3,2-dioxaborinane
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structure. It may also include the compound’s physical appearance and any notable characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges encountered during the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties, such as UV/Vis, IR, and NMR spectra .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,3,2-Dioxaborinanes, including variants like 2-(4-Chlorophenyl)-1,3,2-dioxaborinane, have been extensively studied in the context of their synthesis and chemical properties. Research has demonstrated the synthesis of various 1,3,2-dioxaborinane derivatives and their interaction with different chemical agents. For instance, Balueva et al. (1994) synthesized derivatives of 4-diphenylphosphino- and 4-diphenylphosphoryl-4H-1, 3-dioxa-2-boraphenanthrenes and their complexes with amines, highlighting the versatility of these compounds in forming different chemical structures (Balueva et al., 1994).
Applications in Organic Synthesis
The role of 1,3,2-dioxaborinanes in organic synthesis is significant, offering pathways for creating complex organic compounds. Lightfoot et al. (2003) described 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane as a superior reagent for vinylboronate Heck couplings, demonstrating its utility in selective organic synthesis processes (Lightfoot et al., 2003).
Liquid Crystal Technology
Compounds like 2-(4-Chlorophenyl)-1,3,2-dioxaborinane have found applications in the development of liquid crystal technology. Bezborodov and Lapanik (1991) synthesized cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinane, which are promising for use in electrooptic display devices due to their desirable liquid-crystalline properties (Bezborodov & Lapanik, 1991).
Studies in Stereochemistry
The stereochemistry of 1,3,2-dioxaborinanes, including 2-(4-Chlorophenyl)-1,3,2-dioxaborinane, has been a subject of interest. Kuznetsov et al. (1978) synthesized various alkyl-1,3,2-dioxaborinanes and analyzed their conformational properties, contributing to the understanding of their molecular behavior and potential applications in stereochemically sensitive syntheses (Kuznetsov et al., 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTAXEYAYHGYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)
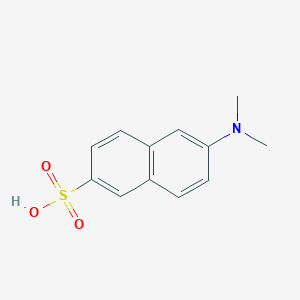
![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)
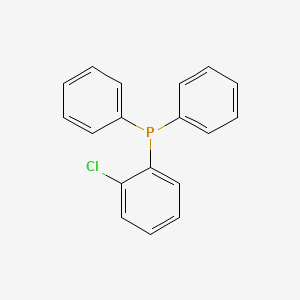
![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)
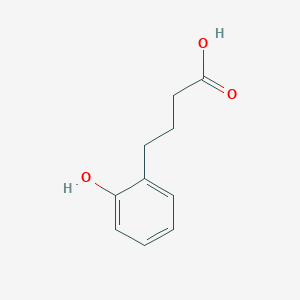
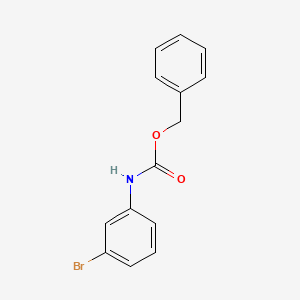
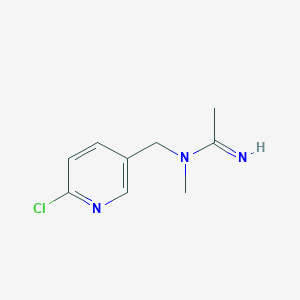
acetic acid](/img/structure/B3178088.png)
